molecular formula C10H16Cl3N3 B2445027 1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride CAS No. 2229314-70-7

1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride

Cat. No. B2445027
CAS RN: 2229314-70-7
M. Wt: 284.61
InChI Key: IRSTZWZLAIEUOW-UHFFFAOYSA-N
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Description

“1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride” is a chemical compound with the CAS Number: 2229314-70-7 . It has a molecular weight of 284.62 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The Inchi Code for “1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride” is 1S/C10H14ClN3.2ClH/c11-9-1-2-10 (13-7-9)8-14-5-3-12-4-6-14;;/h1-2,7,12H,3-6,8H2;2*1H .


Physical And Chemical Properties Analysis

“1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Enantioselective Synthesis

The compound has been explored in the context of enantioselective synthesis processes. For example, an enantioselective process was developed for the preparation of a calcitonin gene-related peptide (CGRP) receptor inhibitor, demonstrating a convergent, stereoselective, and economical synthesis of the hydrochloride salt of a potent CGRP receptor antagonist. This research highlights the utility of such compounds in synthesizing complex molecules for therapeutic purposes (Cann et al., 2012).

Docking Studies and Synthesis

Piperazine-1-yl-1H-indazole derivatives, closely related to the target compound, play a significant role in medicinal chemistry. A study involving the synthesis of novel compounds and their docking studies emphasizes the importance of such structures in drug discovery and development processes (Balaraju et al., 2019).

Pharmacological Activity

The search for pharmacologically active compounds among 2-dialkylaminobenzimidazoles led to the discovery of derivatives with significant antiaggregatory and antiserotonin activities. This research indicates the potential of piperazine derivatives as active pharmacological agents with various therapeutic applications (Zhukovskaya et al., 2017).

Antimicrobial and Anticonvulsant Activities

New pyrrolidine-2,5-dione derivatives containing a piperazine moiety have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. These compounds show promising results in acute models of seizures and exhibit antimicrobial properties against various strains, highlighting their potential as multifunctional therapeutic agents (Rybka et al., 2017).

Metabolic Pathway Inhibition

In a study focusing on the metabolism of dopamine D(4)-selective antagonists, it was found that specific piperazine derivatives undergo N-dealkylation and form novel mercapturic acid adducts. This research provides insight into the metabolic pathways of these compounds and their potential implications in drug metabolism and disposition (Zhang et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[(5-chloropyridin-2-yl)methyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.2ClH/c11-9-1-2-10(13-7-9)8-14-5-3-12-4-6-14;;/h1-2,7,12H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSTZWZLAIEUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride

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